molecular formula C11H12N2 B15256120 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B15256120
M. Wt: 172.23 g/mol
InChI Key: QBTICSRULGWPMX-UHFFFAOYSA-N
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Description

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H12N2 This compound is a derivative of naphthalene, featuring an amino group and a nitrile group attached to a tetrahydronaphthalene backbone

Preparation Methods

The synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of naphthalene derivatives. The reaction typically employs nickel catalysts under high pressure and temperature conditions to achieve the desired hydrogenation . Another approach involves the Darzens synthesis, which uses intramolecular electrophilic aromatic substitution reactions of 1-aryl-pent-4-ene with concentrated sulfuric acid .

Industrial production methods may vary, but they generally follow similar principles, utilizing catalytic hydrogenation or other efficient synthetic routes to produce the compound on a larger scale.

Chemical Reactions Analysis

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydronaphthalene derivatives with reduced functional groups.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse research applications.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

InChI

InChI=1S/C11H12N2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,9,11H,5-6,13H2

InChI Key

QBTICSRULGWPMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C1C#N)N

Origin of Product

United States

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